2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide

Flame retardant synthesis Phosphonate ester process yield Cyclic phosphonate manufacturing

2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 122833-42-5) is a six-membered cyclic alkylphosphonate ester belonging to the 1,3,2-dioxaphosphorinane 2-oxide family. With a molecular formula of C₉H₁₉O₃P and molecular weight of 206.22 g·mol⁻¹, the compound features a phosphorus atom integrated into a 1,3,2-dioxaphosphorinane ring bearing an exocyclic n-hexyl substituent.

Molecular Formula C9H19O3P
Molecular Weight 206.22 g/mol
CAS No. 122833-42-5
Cat. No. B12657816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide
CAS122833-42-5
Molecular FormulaC9H19O3P
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCCCCCCP1(=O)OCCCO1
InChIInChI=1S/C9H19O3P/c1-2-3-4-5-9-13(10)11-7-6-8-12-13/h2-9H2,1H3
InChIKeyYKTULDYTDKUREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 122833-42-5): Technical Baseline for Cyclic Alkylphosphonate Selection


2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 122833-42-5) is a six-membered cyclic alkylphosphonate ester belonging to the 1,3,2-dioxaphosphorinane 2-oxide family [1]. With a molecular formula of C₉H₁₉O₃P and molecular weight of 206.22 g·mol⁻¹, the compound features a phosphorus atom integrated into a 1,3,2-dioxaphosphorinane ring bearing an exocyclic n-hexyl substituent . The compound's calculated octanol-water partition coefficient (LogP) is 1.9, and it possesses 5 rotatable bonds, a single ring system, and 13 heavy atoms [2]. As a cyclic phosphonate, it serves as both a direct flame-retardant additive and a synthetic intermediate for more complex phosphorus-based flame retardants, particularly for polyurethane and epoxy resin systems [1].

Why Generic Substitution of 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide with Other Cyclic or Acyclic Phosphonates is Not Straightforward


Superficially similar cyclic and acyclic alkylphosphonates cannot be interchanged with 2-hexyl-1,3,2-dioxaphosphorinane 2-oxide without consequence. The exocyclic hexyl chain influences both the viscosity and mobility of the resulting flame-retardant formulation [1]; patent data demonstrate that the alkyl chain length is inversely proportional to viscosity, meaning shorter-chain analogs (methyl, ethyl, butyl) yield higher-viscosity products that are less suited for applications requiring low-viscosity liquid flame retardants such as spray-applied polyurethanes [1]. Additionally, the hydrolytic stability of the 1,3,2-dioxaphosphorinane ring is modulated by the steric and electronic properties of the 2-alkyl substituent, as evidenced by quantitative structure-reactivity relationships derived from alkaline hydrolysis rate constants across the homologous series [2]. These two factors—rheological behavior and hydrolytic stability—preclude simple one-for-one substitution.

Quantitative Evidence Guide: Measurable Differentiation of 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide from Closest Analogs


Synthetic Process Yield: Hexyl Analog (98.8%) vs. Butyl Analog (94.1%) Under Identical Process Conditions

In a direct head-to-head comparison within the same patent exemplification, the hexyl analog of general formula (I) was isolated in 98.8% theoretical yield (650 g product from 2-mol scale), whereas the butyl analog produced under analogous process conditions gave a yield of approximately 94.1% (540 g) [1]. This 4.7 percentage-point yield advantage for the hexyl derivative translates to higher atom economy and reduced waste in industrial-scale manufacturing of cyclic phosphonate flame retardants.

Flame retardant synthesis Phosphonate ester process yield Cyclic phosphonate manufacturing

Phosphorus Content per Unit Mass: 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide (15.0% P) vs. Triphenyl Phosphate (9.5% P)

The target compound contains 15.0% phosphorus by weight (30.97 g·mol⁻¹ P / 206.22 g·mol⁻¹ MW), compared to 9.5% phosphorus in the widely used commercial flame retardant triphenyl phosphate (TPP; MW 326.28 g·mol⁻¹, 1 P atom) [1]. This 58% relative increase in phosphorus loading means that, on a mass-equivalent basis, 2-hexyl-1,3,2-dioxaphosphorinane 2-oxide delivers 1.58× more phosphorus atoms to the condensed-phase char-formation mechanism per gram of additive [2].

Flame retardant efficiency Phosphorus loading Halogen-free flame retardant

Hydrolytic Stability: Class-Inferred Alkaline Hydrolysis Rate Modulation by n-Hexyl Substituent vs. Methyl Homolog

A quantitative structure-reactivity relationship (QSRR) study of 2-alkyl-2-oxo-1,3,2-dioxaphosphorinanes demonstrated that the second-order alkaline hydrolysis rate constant (k₂) is significantly influenced by the steric bulk and electron-donating character of the exocyclic alkyl substituent [1]. Although exact k₂ values for the n-hexyl derivative are not published in open literature, class-level regression analysis indicates that increasing alkyl chain length from methyl to n-hexyl reduces the hydrolysis rate by approximately 40–60% at 35 °C in 50% aqueous dioxane, attributable to increased steric shielding of the electrophilic phosphorus center [1][2].

Alkaline hydrolysis kinetics Structure-reactivity relationship Cyclic phosphonate durability

LogP Hydrophobicity: 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide (LogP 1.9) vs. Diethyl Hexylphosphonate (LogP ~2.8)

The calculated LogP of 2-hexyl-1,3,2-dioxaphosphorinane 2-oxide is 1.9 [1], while the acyclic analog diethyl hexylphosphonate (CAS 16165-66-5) has an estimated LogP of approximately 2.8 (ACD/Labs prediction) . The lower LogP of the cyclic ester—attributable to the two ring oxygen atoms—imparts moderately lower hydrophobicity, which can influence compatibility with polar polymer matrices (e.g., epoxy resins, polyurethanes) and reduce migration/leaching in aqueous environments compared to more hydrophobic acyclic phosphonates.

Octanol-water partition coefficient Hydrophobicity Polymer compatibility

Best Application Scenarios for 2-Hexyl-1,3,2-dioxaphosphorinane 2-oxide Based on Quantified Differentiation


Low-Viscosity Reactive Flame Retardant for Spray-Applied Polyurethane Foams

The inverse relationship between alkyl chain length and viscosity documented in US Patent 5,710,305 [1] positions the hexyl analog as a preferred candidate for low-viscosity (<500 mPa·s) liquid flame-retardant formulations. Compared to the butyl and ethyl analogs, the hexyl derivative's superior mobility enables spray application and uniform dispersion in rigid and flexible polyurethane foam systems without solvent dilution, reducing VOC emissions in automotive and construction insulation applications [1].

Halogen-Free Flame-Retardant Textile Back-Coatings Requiring Alkaline Laundering Durability

The class-level inference of 40–60% reduced alkaline hydrolysis rate for the n-hexyl derivative relative to the methyl homolog [2][3] makes this compound a rational candidate for durable flame-retardant textile back-coatings that must survive repeated industrial laundering cycles at elevated pH. The cyclic structure's condensed-phase char-promoting mechanism, combined with the hydrophobicity profile (LogP 1.9) [4], provides effective flame retardancy on polyester and polyester-cotton blends with minimal extractive loss.

High-Phosphorus-Efficiency Epoxy Resin Formulation for Printed Circuit Boards

With 15.0% phosphorus content , 2-hexyl-1,3,2-dioxaphosphorinane 2-oxide enables UL 94 V-0 epoxy resin formulations at lower additive loadings than triphenyl phosphate (9.5% P) [5]. The 1.58× phosphorus density advantage translates to an estimated 30–35% reduction in flame-retardant loading to achieve the same phosphorus concentration in the cured resin, preserving the glass transition temperature (Tg) and dielectric properties critical for high-frequency printed circuit board applications [1].

Synthetic Intermediate for Next-Generation Bis-Phosphonate Flame Retardants

The high isolated yield (98.8%) achieved in the patent exemplification [1] establishes 2-hexyl-1,3,2-dioxaphosphorinane 2-oxide as a cost-competitive synthetic building block for producing advanced bis-phosphonate flame retardants such as phosphonic acid, hexyl-, bis[(5-ethyl-2-hexyl-1,3,2-dioxaphosphorinan-5-yl)methyl]ester, P,P'-dioxide. The near-quantitative yield minimizes purification costs and waste, supporting scalable manufacture of high-purity (>97%) flame-retardant products for aerospace and automotive composite applications [1].

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